molecular formula C14H11ClN2 B11866751 3-Chloro-2-(4-methylphenyl)-2H-indazole CAS No. 70704-41-5

3-Chloro-2-(4-methylphenyl)-2H-indazole

Cat. No.: B11866751
CAS No.: 70704-41-5
M. Wt: 242.70 g/mol
InChI Key: KBZXQRGTTQGRKA-UHFFFAOYSA-N
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Description

3-Chloro-2-(p-tolyl)-2H-indazole is a heterocyclic compound that features a chloro group and a p-tolyl group attached to an indazole ring. Indazole derivatives are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-(p-tolyl)-2H-indazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 3-chloro-2-nitrobenzaldehyde with p-toluidine, followed by cyclization using a reducing agent such as iron powder in acetic acid. The reaction conditions often require refluxing the mixture for several hours to achieve the desired product.

Industrial Production Methods

Industrial production methods for 3-Chloro-2-(p-tolyl)-2H-indazole may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and automated systems can improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-(p-tolyl)-2H-indazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as iron powder and sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted indazole derivatives.

Scientific Research Applications

3-Chloro-2-(p-tolyl)-2H-indazole has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Chloro-2-(p-tolyl)-2H-indazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-3-(p-tolyl)-2H-indazole
  • 3-Chloro-2-(m-tolyl)-2H-indazole
  • 3-Chloro-2-(o-tolyl)-2H-indazole

Uniqueness

3-Chloro-2-(p-tolyl)-2H-indazole is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the chloro and p-tolyl groups can enhance its interactions with specific molecular targets, making it a valuable compound for various applications.

Properties

CAS No.

70704-41-5

Molecular Formula

C14H11ClN2

Molecular Weight

242.70 g/mol

IUPAC Name

3-chloro-2-(4-methylphenyl)indazole

InChI

InChI=1S/C14H11ClN2/c1-10-6-8-11(9-7-10)17-14(15)12-4-2-3-5-13(12)16-17/h2-9H,1H3

InChI Key

KBZXQRGTTQGRKA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C3C=CC=CC3=N2)Cl

Origin of Product

United States

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